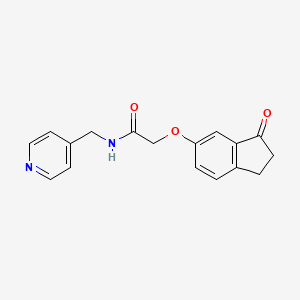

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide

Beschreibung

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound featuring a 3-oxo-indenyl core linked via an ether oxygen to an acetamide group, which is further substituted with a pyridin-4-ylmethyl moiety. The indenyl group provides a rigid, partially aromatic scaffold, while the pyridine and acetamide functionalities introduce hydrogen-bonding and polarity, making the compound a candidate for pharmacological or materials science applications.

Eigenschaften

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-4-2-13-1-3-14(9-15(13)16)22-11-17(21)19-10-12-5-7-18-8-6-12/h1,3,5-9H,2,4,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPGDHUSGNTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several derivatives documented in the literature:

Table 1: Key Structural Comparisons

Key Observations :

Hydrogen-Bonding and Intermolecular Interactions

The pyridin-4-ylmethyl and acetamide groups in the target compound enable hydrogen-bond donor/acceptor interactions, critical for crystal packing or target binding. highlights the role of hydrogen-bond patterns in molecular aggregation, suggesting that the target’s pyridine and carbonyl groups may form robust networks akin to those in Py4MA .

Pharmacological and Functional Data (Inferred)

While direct data for the target compound are unavailable, analogues in were tested for cytokine modulation (e.g., IL-8, TNF-α) in cellular assays. The indenyl core’s rigidity in the target compound may enhance receptor binding compared to Py4MA’s simpler structure, though the absence of a benzimidazole (as in Compound 37) could reduce affinity for certain biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.